![molecular formula C13H20N2O B3834799 3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3834799.png)
3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Overview
Description
3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, also known as Ro 15-4513, is a compound that has been widely used in scientific research for its ability to selectively bind to certain receptors in the brain. This compound has been studied extensively for its potential applications in treating various neurological disorders, including anxiety and alcohol addiction.
Scientific Research Applications
3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been used extensively in scientific research for its ability to selectively bind to certain receptors in the brain. Specifically, this compound has been shown to bind to the benzodiazepine site on the GABA-A receptor, which is involved in the regulation of anxiety and alcohol addiction. Therefore, 3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied as a potential treatment for these disorders.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol involves its selective binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the inhibitory effects of GABA, leading to an overall decrease in neuronal activity and a reduction in anxiety and alcohol addiction.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has a number of biochemical and physiological effects. Specifically, this compound has been shown to decrease anxiety and alcohol consumption in animal models. Additionally, it has been shown to have sedative and muscle relaxant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol in lab experiments is its ability to selectively bind to the benzodiazepine site on the GABA-A receptor. This allows for more precise manipulation of GABAergic neurotransmission. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to study in vivo.
Future Directions
There are a number of future directions for research on 3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. One area of interest is its potential as a treatment for anxiety and alcohol addiction in humans. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research may focus on understanding the molecular mechanisms underlying the binding of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol to the benzodiazepine site on the GABA-A receptor.
properties
IUPAC Name |
3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-6-3-7-15(9-8-14)11-12-4-2-5-13(16)10-12/h2,4-5,10,16H,3,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOTWZJCATXKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



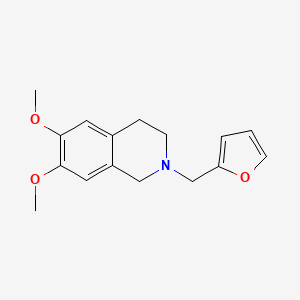

![N-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}acetamide](/img/structure/B3834732.png)
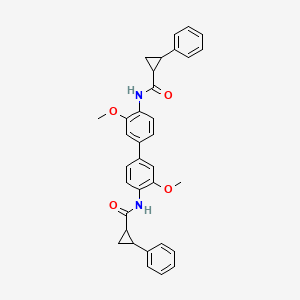
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}alanine](/img/structure/B3834740.png)
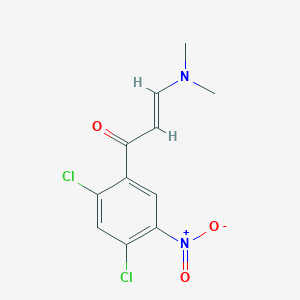
![4-methyl-2-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B3834755.png)
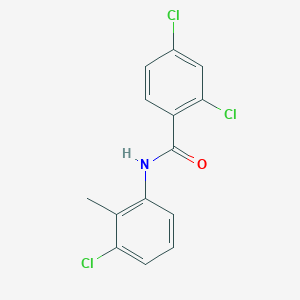
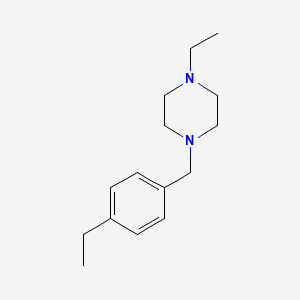
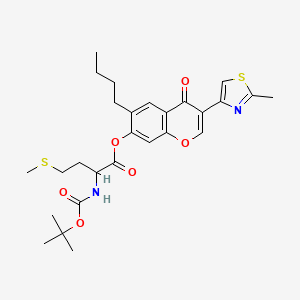
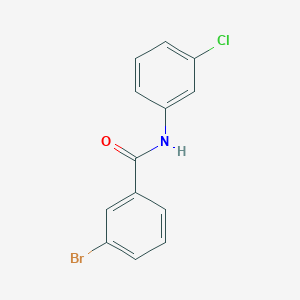
![2,4-dihydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3834794.png)
![N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide](/img/structure/B3834800.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid](/img/structure/B3834816.png)